molecular formula C30H27N3OS B11604409 4-(Diphenylmethyl)piperazinyl phenothiazin-10-yl ketone

4-(Diphenylmethyl)piperazinyl phenothiazin-10-yl ketone

Cat. No.: B11604409
M. Wt: 477.6 g/mol
InChI Key: YANDVWLVZZMOPG-UHFFFAOYSA-N
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Description

4-(Diphenylmethyl)piperazinyl phenothiazin-10-yl ketone is a complex organic compound that belongs to the class of phenothiazine derivatives. Phenothiazine derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound features a phenothiazine core, which is a tricyclic structure containing nitrogen and sulfur atoms, and a piperazine ring substituted with a diphenylmethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Diphenylmethyl)piperazinyl phenothiazin-10-yl ketone typically involves multiple steps, starting with the preparation of the phenothiazine core One common method involves the reaction of diphenylamine with sulfur to form phenothiazineThe final step involves the addition of a diphenylmethyl group to the piperazine ring, often using a Friedel-Crafts alkylation reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

4-(Diphenylmethyl)piperazinyl phenothiazin-10-yl ketone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-(Diphenylmethyl)piperazinyl phenothiazin-10-yl ketone has been studied for various scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Diphenylmethyl)piperazinyl phenothiazin-10-yl ketone involves its interaction with various molecular targets. The phenothiazine core is known to interact with dopamine receptors, which may contribute to its antipsychotic effects. Additionally, the compound can inhibit certain enzymes, leading to anti-inflammatory and other therapeutic effects. The exact molecular pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

    Chlorpromazine: Another phenothiazine derivative with antipsychotic properties.

    Promethazine: Known for its antihistamine and antiemetic effects.

    Thioridazine: Used as an antipsychotic agent.

Uniqueness

4-(Diphenylmethyl)piperazinyl phenothiazin-10-yl ketone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its diphenylmethyl group enhances its lipophilicity, potentially improving its ability to cross biological membranes and interact with target sites .

Properties

Molecular Formula

C30H27N3OS

Molecular Weight

477.6 g/mol

IUPAC Name

(4-benzhydrylpiperazin-1-yl)-phenothiazin-10-ylmethanone

InChI

InChI=1S/C30H27N3OS/c34-30(33-25-15-7-9-17-27(25)35-28-18-10-8-16-26(28)33)32-21-19-31(20-22-32)29(23-11-3-1-4-12-23)24-13-5-2-6-14-24/h1-18,29H,19-22H2

InChI Key

YANDVWLVZZMOPG-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)N4C5=CC=CC=C5SC6=CC=CC=C64

Origin of Product

United States

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